Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- is a chemical compound with the molecular formula C17H28N2O It is a derivative of urea, where the hydrogen atoms are replaced by butyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- typically involves the reaction of 2,5-dimethylaniline with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or dimethylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- is used as a reagent in organic synthesis. It can serve as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and protein folding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine
In medicine, Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to form stable bonds with other molecules makes it suitable for use in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Urea, N,N-dimethyl-: A simpler derivative of urea with two methyl groups.
Urea, N,N-diethyl-: Another derivative with two ethyl groups.
Urea, N,N-dibutyl-: A derivative with two butyl groups.
Uniqueness
Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- is unique due to the presence of both butyl and dimethylphenyl groups. This combination imparts distinct chemical properties and reactivity, making it suitable for specific applications that other urea derivatives may not be able to achieve.
Properties
CAS No. |
86781-20-6 |
---|---|
Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,1-dibutyl-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C17H28N2O/c1-5-7-11-19(12-8-6-2)17(20)18-16-13-14(3)9-10-15(16)4/h9-10,13H,5-8,11-12H2,1-4H3,(H,18,20) |
InChI Key |
VDVRHWZOECBDLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.